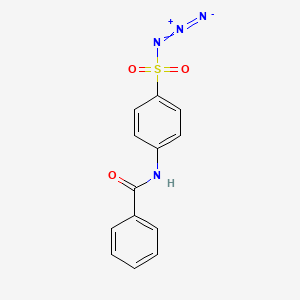![molecular formula C10H14O4S2 B14385370 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one CAS No. 89665-14-5](/img/structure/B14385370.png)
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[45]decan-10-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spiro structure. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .
Scientific Research Applications
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Shares the spiro structure but lacks the acetyl and methoxy groups.
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: Similar spiro structure with different functional groups.
Uniqueness
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Properties
CAS No. |
89665-14-5 |
|---|---|
Molecular Formula |
C10H14O4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
7-acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H14O4S2/c1-6(11)7-5-14-9(12)10(8(7)13-2)15-3-4-16-10/h7-8H,3-5H2,1-2H3 |
InChI Key |
VUEFDGJYMSHXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1COC(=O)C2(C1OC)SCCS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


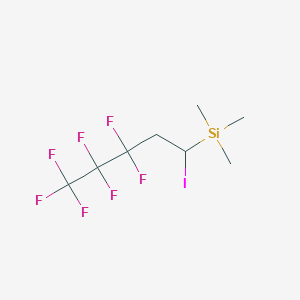
![1-(Difluoromethyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14385293.png)
![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)
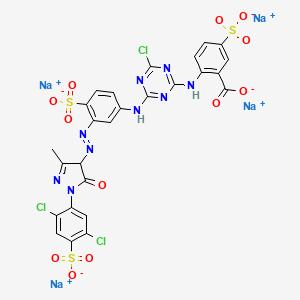
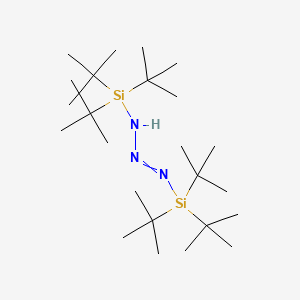
![6-{6-[5-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14385317.png)
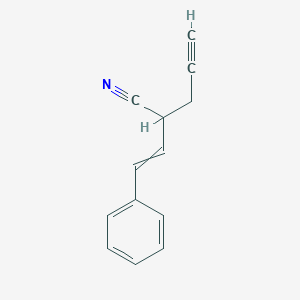
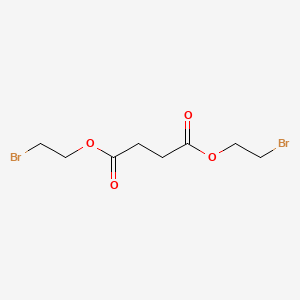
![2,2-Dichloro-N-[(2-methoxyethoxy)methyl]-N-methylacetamide](/img/structure/B14385327.png)
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)

![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
